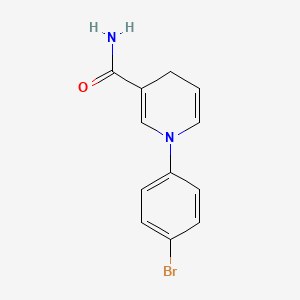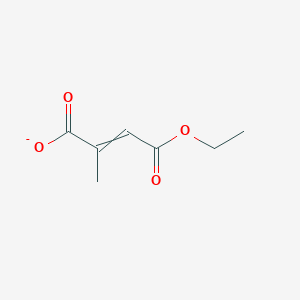
4-Ethoxy-2-methyl-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methyl-4-oxobut-2-enoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of an ethoxy group, a methyl group, and a 4-oxobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-methyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-4-oxobut-2-enoic acid: Similar structure but lacks the methyl group.
4-Methoxy-4-oxobut-2-enoic acid: Contains a methoxy group instead of an ethoxy group.
Ethyl 4-oxobut-2-enoate: Similar ester but with an ethyl group instead of an ethoxy group.
Uniqueness
4-Ethoxy-2-methyl-4-oxobut-2-enoate is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113459-54-4 |
|---|---|
Molecular Formula |
C7H9O4- |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h4H,3H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
TUKRGKTWRYDDDF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)



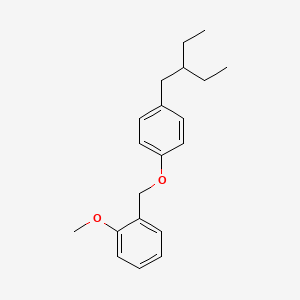
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
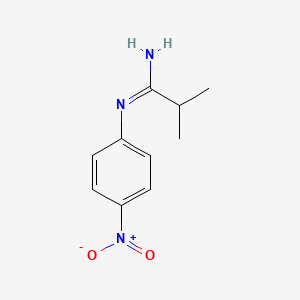

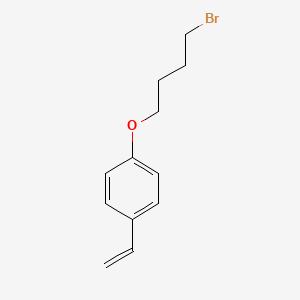
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

